molecular formula C15H8FNO B1468839 2-(Benzofuran-2-yl)-4-fluorobenzonitrile CAS No. 1268822-57-6

2-(Benzofuran-2-yl)-4-fluorobenzonitrile

Cat. No.: B1468839
CAS No.: 1268822-57-6
M. Wt: 237.23 g/mol
InChI Key: OIOJZVIFKLOMKC-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-yl)-4-fluorobenzonitrile is a useful research compound. Its molecular formula is C15H8FNO and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Properties

1268822-57-6

Molecular Formula

C15H8FNO

Molecular Weight

237.23 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-4-fluorobenzonitrile

InChI

InChI=1S/C15H8FNO/c16-12-6-5-11(9-17)13(8-12)15-7-10-3-1-2-4-14(10)18-15/h1-8H

InChI Key

OIOJZVIFKLOMKC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC(=C3)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-fluorobenzonitrile (515 g, 25.65 mmol), benzofuran-2-ylboronic acid (5.0 g, 30.8 mmol), 1,2-dimethoxyethane (25 mL) and 2M Na2CO3 (40 mL) was heated to reflux before Pd2(dba)3 (100 mg) was added and heating was continued for 5 h. After cooling to r.t, EtOAc (20 mL) was added to dissolve the product. The mixture was filtered through celite, the organic layer was separated, dried (Na2SO4) and concentrated under reduced pressure. The residue was dissolved in minimum amount of CHCl3 and passed through Silica. Solvent was evaporated and the residue was first purified by crystallisation from a mixture CHCl3/PE (98/2). The filtrate was purified by Combiflash chromatography (40 g column, 13 g Silica, gradient of eluent from PE to PE/EtOac 9/1) to give the title compound as light yellow solid purified by rinsing with PE to give at the end a white solid (5.15 g). This solid had to be purified an ultimate time by drying under vacuum at 80° C. for O/N. Finally, pure expected compound was obtained as a off-white solid in 59% yield (3.6 g); mp 123-124° C.; 1H NMR (270 MHz, CDCl3) 87.13 (1H, td, J=2.5 and 7.3 Hz, ArH), 7.30 (1H, t, J=7.7 Hz, ArH), 7-40 (1H, t, J=77 Hz, ArH), 7.56 (1H, d, J=7.7 Hz, ArH), 7.69 (1H, d, J=73 Hz, ArH), 7.76-7.86 (3H, m, ArH); Anal. Calcd. for C15H8FNO: C, 75.94, H, 3.40, N, 5.90. Found: C, 75 70, H, 3.37, N, 5.97%.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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